molecular formula C14H14N2O3S B2396090 Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate CAS No. 326908-13-8

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate

Cat. No.: B2396090
CAS No.: 326908-13-8
M. Wt: 290.34
InChI Key: GADOIUXVHFMLME-UHFFFAOYSA-N
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Description

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate is a compound that features a benzoate ester linked to a pyrimidine moiety via a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted pyrimidine derivatives

Mechanism of Action

The mechanism of action of Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The thioether linkage and ester group may also play roles in the compound’s overall bioactivity by influencing its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((4-hydroxy-6-methylpyrimidin-2-yl)thio)methyl)benzoate is unique due to the combination of its pyrimidine core, thioether linkage, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

methyl 4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-7-12(17)16-14(15-9)20-8-10-3-5-11(6-4-10)13(18)19-2/h3-7H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADOIUXVHFMLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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